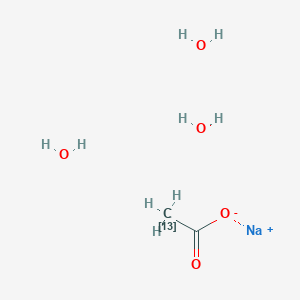

Sodium acetate trihydrate-2-13C

Description

BenchChem offers high-quality Sodium acetate trihydrate-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium acetate trihydrate-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H9NaO5 |

|---|---|

Molecular Weight |

137.07 g/mol |

IUPAC Name |

sodium;acetate;trihydrate |

InChI |

InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1/i1+1;;;; |

InChI Key |

AYRVGWHSXIMRAB-FGAGFBKLSA-M |

Isomeric SMILES |

[13CH3]C(=O)[O-].O.O.O.[Na+] |

Canonical SMILES |

CC(=O)[O-].O.O.O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity and Enrichment of Sodium Acetate Trihydrate-2-¹³C

This guide provides an in-depth technical overview of Sodium Acetate Trihydrate-2-¹³C, focusing on the critical parameters of isotopic purity and enrichment. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, analytical methodologies, and practical applications of this essential stable isotope-labeled compound. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of Positional ¹³C Labeling

Stable isotope tracing has become a cornerstone of modern metabolic research and pharmaceutical development.[1] By replacing a specific carbon atom (¹²C) with its heavier, non-radioactive isotope (¹³C), we can trace the journey of molecules through complex biological systems.[2][3] Sodium acetate-2-¹³C, where the ¹³C label is specifically on the methyl carbon, is a vital probe for several key metabolic pathways.

The choice of the C-2 position is deliberate. Once converted to acetyl-CoA, the ¹³C label from Sodium acetate-2-¹³C enters the Tricarboxylic Acid (TCA) cycle. Tracking the distribution of this label into downstream metabolites like citrate, α-ketoglutarate, and succinate allows for the precise quantification of metabolic fluxes—a practice central to understanding cellular physiology in health and disease.[4]

However, the utility of this tracer is entirely dependent on two factors:

-

Isotopic Enrichment: The percentage of molecules in which the C-2 carbon is indeed ¹³C, as opposed to the naturally abundant ¹²C.

-

Isotopic and Chemical Purity: The absence of unlabeled acetate or acetate labeled at the incorrect position (C-1), and the absence of other chemical impurities.

This guide will dissect the methodologies used to verify these critical parameters, ensuring the reliability and accuracy of experimental data.

Quality Specifications: Defining Purity and Enrichment

The foundation of any tracer experiment is a well-characterized starting material. For Sodium acetate-2-¹³C, the specifications are stringent to prevent misinterpretation of metabolic data. Even minor deviations in isotopic labeling can lead to significant errors in metabolic flux analysis.[5]

Data Presentation: Typical Specifications

The quantitative data below represents the industry standard for research-grade Sodium acetate-2-¹³C. These parameters are the first line of quality control.

| Parameter | Typical Specification | Primary Analytical Method |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

| Chemical Purity | ≥ 98% | NMR, Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Molecular Weight | 83.03 g/mol (anhydrous) | Mass Spectrometry |

Data sourced from representative commercial suppliers and technical guides.[6][7]

Core Analytical Methodologies for Verification

To ensure the specifications in the table above are met, a dual-pronged analytical approach using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential. These techniques are complementary, providing orthogonal data to build a complete profile of the compound's identity and purity.

Logical Relationship: The Analytical Workflow

The following diagram illustrates the comprehensive workflow for the characterization of Sodium acetate-2-¹³C, demonstrating how NMR and MS are employed to confirm its structural integrity and isotopic composition.

Caption: Workflow for verifying isotopic purity and enrichment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for this application because it provides unambiguous structural information and direct measurement of ¹³C enrichment at a specific atomic position.[8][9]

Expertise & Causality: We use both ¹H (proton) and ¹³C NMR. The ¹H NMR spectrum is used to confirm the overall chemical structure and purity by integrating the proton signals. However, to determine isotopic enrichment, we analyze the coupling between the ¹³C nucleus and its attached protons. In a ¹H spectrum of Sodium acetate-2-¹³C, the methyl proton signal will appear as a doublet due to one-bond coupling with the ¹³C nucleus. The relative intensity of this doublet compared to the small singlet from any residual unlabeled (¹²C) acetate provides a direct measure of enrichment. ¹³C NMR directly detects the carbon skeleton, confirming that the signal enhancement is exclusively at the C-2 position.[10][11]

Experimental Protocol: NMR Analysis of Sodium Acetate-2-¹³C

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Sodium acetate trihydrate-2-¹³C.

-

Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O). D₂O is chosen as the solvent because it is NMR-silent in the proton spectrum, preventing solvent signals from obscuring the analyte peaks.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for high resolution.

-

Acquire a standard ¹H NMR spectrum. Key parameters: 32 scans, relaxation delay (d1) of 5 seconds to ensure full relaxation of protons for accurate quantification.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters: 1024 scans, relaxation delay (d1) of 2 seconds. Proton decoupling simplifies the spectrum to a single peak for each unique carbon, enhancing the signal-to-noise ratio.

-

-

Data Analysis:

-

¹H Spectrum:

-

Identify the singlet corresponding to the methyl protons of any residual unlabeled acetate (~1.9 ppm).

-

Identify the doublet centered around ~1.9 ppm, which corresponds to the methyl protons coupled to the ¹³C nucleus.

-

Integrate the area of the singlet (A_¹²C) and the doublet (A_¹³C).

-

Calculate the isotopic enrichment: Enrichment (%) = [A_¹³C / (A_¹³C + A_¹²C)] * 100 .

-

-

¹³C Spectrum:

-

Confirm a single, highly intense signal for the C-2 methyl carbon at ~24 ppm.

-

Verify the absence or negligible intensity of a signal for the C-1 carboxyl carbon (~182 ppm), confirming positional purity.

-

-

B. Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and assessing the isotopic distribution of the entire molecule.[1] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is particularly powerful as it can resolve different isotopologues with high accuracy.[12][13]

Expertise & Causality: We typically use Liquid Chromatography-Mass Spectrometry (LC-MS). The LC step separates the analyte of interest (acetate) from any non-volatile chemical impurities, ensuring that the mass spectrum is clean.[5] The mass spectrometer then measures the mass-to-charge ratio (m/z) of the ions. For Sodium acetate-2-¹³C, we expect to see a dominant ion corresponding to the mass of the labeled acetate (M+1). The relative abundance of the M+0 peak (unlabeled) versus the M+1 peak (singly labeled) provides a quantitative measure of isotopic purity.[12][14]

Experimental Protocol: LC-MS Analysis of Sodium Acetate-2-¹³C

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of Sodium acetate trihydrate-2-¹³C in ultrapure water.

-

Perform a serial dilution to a final concentration of 1 µg/mL. This concentration is chosen to be within the optimal linear range of the mass spectrometer, avoiding detector saturation.

-

-

Instrument Setup (LC-HRMS System):

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is often not suitable for retaining a small polar molecule like acetate. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange column is the preferred choice for chromatographic separation.[15]

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Negative Ion Mode ESI):

-

Acquisition Mode: Full scan from m/z 50-150.

-

Resolution: Set to >70,000 to ensure baseline separation of isotopologues.

-

Ion Source: Electrospray Ionization (ESI) is used as it is a soft ionization technique that keeps the molecule intact. Negative ion mode is selected to detect the deprotonated acetate ion [CH₃COO]⁻.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled acetate ion (m/z 59.013) and the ¹³C-labeled acetate ion (m/z 60.017).

-

Integrate the peak areas for both ions.

-

Calculate the isotopic purity by comparing the relative abundance of the labeled species to the total abundance of all acetate-related ions. The instrument software's isotopic distribution calculator can be used to compare the observed pattern to the theoretical pattern for a >99% enriched compound.

-

Applications in Research and Drug Development

The precise characterization of Sodium acetate-2-¹³C is paramount for its successful application in cutting-edge research.

-

Metabolic Flux Analysis (¹³C-MFA): In oncology research, ¹³C-MFA using labeled acetate helps to elucidate how cancer cells reprogram their metabolism to support rapid proliferation.[1] Accurate enrichment data is essential for the mathematical models that calculate intracellular reaction rates.

-

Drug Development: When developing new drugs, researchers use stable isotope tracers to understand how a drug candidate affects cellular metabolism.[2][3] Labeled acetate can reveal on-target and off-target metabolic effects of a compound.

-

Hyperpolarized MRI: Hyperpolarized [1-¹³C]- or [2-¹³C]-acetate is used as an advanced imaging agent in Magnetic Resonance Imaging (MRI) to visualize metabolic activity in real-time in vivo, particularly in studies of cardiac and cancer metabolism. The isotopic enrichment level directly impacts the signal strength and quality of the resulting images.

Handling and Storage for Maintaining Purity

To preserve the high isotopic and chemical purity of Sodium acetate trihydrate-2-¹³C, proper handling and storage are crucial.

-

Storage: Store the compound in a tightly sealed container at room temperature, protected from moisture. Sodium acetate is hygroscopic, and absorption of atmospheric water can affect weighing accuracy.

-

Handling: Use clean, dedicated spatulas and glassware to prevent cross-contamination with unlabeled compounds or other chemicals.

-

Solution Stability: Prepare aqueous solutions fresh for each experiment. While generally stable, long-term storage in solution is not recommended to prevent potential microbial growth, which could consume the acetate and alter its concentration.

Conclusion

The reliability of metabolic studies using Sodium acetate-2-¹³C is directly contingent on its isotopic enrichment and purity. A rigorous, multi-technique analytical approach, combining the structural specificity of NMR with the mass-resolving power of MS, provides a self-validating system for complete characterization. For scientists and researchers, understanding these analytical principles and protocols is not merely a quality control exercise; it is a prerequisite for generating accurate, reproducible, and impactful scientific data.

References

-

Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

-

Szyperski, T. (1998). Accurate determination of 13C enrichments in nonprotonated carbon atoms of isotopically enriched amino acids by 1H nuclear magnetic resonance. Analytical Biochemistry. [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]

-

Lane, A. N., Fan, T. W., & Higashi, R. M. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

-

Thompson, A., Chahrour, O., & Malone, J. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Meier-Augenstein, W., et al. (2006). Determination of 13 C Enrichment by Conventional GC-MS and GC-(MS)-C-IRMS. ResearchGate. [Link]

-

Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

Rdcthera. (n.d.). 13C-Radiolabeling Service. Rdcthera. [Link]

-

Kiefer, P., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

-

Meier-Augenstein, W., et al. (2006). Determination of 13C Enrichment by Conventional GC-MS and GC-(MS)-C-IRMS. European Journal of Clinical Chemistry and Clinical Biochemistry. [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). 13C Labeled Compounds. Isotope Science. [Link]

-

Schmidt, M. W. I., & Kögel-Knabner, I. (2025). 13C NMR Spectroscopy for Chemical Characterization of Soil Organic Matter. In Encyclopedia of Soils in the Environment. [Link]

-

Paalme, T., et al. (2006). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. ResearchGate. [Link]

-

Amiel, A., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science. [Link]

-

Paalme, T., et al. (2006). Application of 13C-[16] - and 13C-[8][16] acetate in metabolic labelling studies of yeast and insect cells. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 13C-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. isotope.com [isotope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13C NMR Spectroscopy for Chemical Characterization of Soil Organic Matter • Climate Change Academy [climatechange.academy]

- 11. Frontiers | 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages [frontiersin.org]

- 12. almacgroup.com [almacgroup.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accurate determination of 13C enrichments in nonprotonated carbon atoms of isotopically enriched amino acids by 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural abundance of 13C and its relevance to labeled compounds

Natural Abundance of 13C and its Critical Relevance to Labeled Compound Engineering

Executive Summary

In the precision engineering of labeled compounds for drug development, Carbon-13 (

This guide moves beyond basic definitions to address the technical causality of

The Baseline: Physics and Statistics of Natural Abundance

To detect an enriched signal, one must first characterize the noise. Carbon-13 is a stable isotope with a natural abundance of approximately 1.07% (relative to

2.1 The Binomial Probability Distribution

In mass spectrometry, natural abundance creates a predictable "M+1" peak (the isotopologue with one

The probability

-

(Natural abundance of

- = Number of Carbon atoms

Table 1: Natural Abundance "Noise" in Drug-Like Molecules

| Molecule Type | Carbon Count (

Key Insight: For a molecule with 100 carbons, the "M+1" peak is actually taller than the monoisotopic "M" peak. In labeled compound studies, you are not just looking for a peak; you are looking for a deviation from this statistical baseline.

Analytical Relevance: The Case for C Over Deuterium

In drug development, Stable Isotope Labeled (SIL) internal standards are mandatory for quantitative LC-MS/MS. While Deuterium (

3.1 The Chromatographic Isotope Effect

Deuterium possesses a significantly different bond length and vibrational frequency compared to Hydrogen. In Reverse Phase Chromatography (RPC), per-deuterated compounds often elute earlier than their non-labeled counterparts.

-

Result: The internal standard (IS) and the analyte do not co-elute perfectly.

-

Consequence: The IS does not experience the exact same matrix suppression/enhancement as the analyte at the electrospray source.

The

-

Result:

C-labeled compounds co-elute perfectly with the native drug. -

Consequence: Perfect correction for matrix effects, yielding higher precision in PK/PD data.

Technical Protocol: Mass Isotopomer Distribution Analysis (MIDA)

When using

4.1 Step-by-Step Correction Algorithm

Objective: Convert Raw Ion Intensities (

-

Define the Correction Matrix (

): Construct a matrix representing the theoretical natural abundance distribution for the specific molecular formula of the fragment being analyzed. This accounts for C, H, N, O, S, Si natural isotopes.[2] -

Normalize Raw Data: Ensure the sum of all isotopologue intensities (

to -

Matrix Inversion: Apply the inverse of the correction matrix to the measured vector.

-

Filter Negatives: Due to noise, small negative values may appear. Reset these to zero and re-normalize.

4.2 Workflow Visualization (MIDA)

The following diagram illustrates the logic flow from raw data acquisition to corrected flux calculation.

Figure 1: The logic flow for correcting Mass Spectrometry data. Raw signals are deconvoluted using a correction matrix derived from IUPAC natural abundance constants to reveal true tracer enrichment.

Synthesis Strategy: Overcoming the Dilution

Synthesizing

5.1 The "Atom Economy" Imperative

In standard synthesis, carbon sources (solvents, excess reagents) are cheap. In

5.2 Common Enrichment Pathways

-

Carboxylation: Using Ba

CO-

Utility: Introduces label at the carbonyl position (C=O).

-

-

Methylation: Using

CH-

Utility: Common for labeling N-methyl or O-methyl groups in kinase inhibitors.

-

-

Cyclization: Constructing aromatic rings from small labeled fragments (e.g., [1,2-

C

5.3 ADME-Specific Synthesis Workflow

For ADME (Absorption, Distribution, Metabolism, Excretion) studies, the label must be placed in a metabolically stable position . If the label is on a labile methyl group that gets cleaved by Cytochrome P450, the signal is lost.

Figure 2: Strategic workflow for synthesizing stable isotope-labeled compounds for ADME studies. Note the critical step of identifying metabolically stable positions to prevent label loss during in vivo metabolism.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2009). Isotopic compositions of the elements.[3][4][5][6][7][8][9][Link]

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. [Link]

-

Fernandez, C. A., et al. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry. [Link]

-

FDA Guidance for Industry. (2020). Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.[Link]

-

Moseley, H. N. (2010). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments. MDPI Metabolites. [Link]

Sources

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. Isotope-abundance variations of selected elements (IUPAC technical report) [pubs.usgs.gov]

- 3. Correcting mass isotopomer distributions for naturally occurring isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Isotopic Abundance of Carbon Atoms : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 7. mdpi.com [mdpi.com]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. Isotopic Abundance Variations | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

Advanced Principles of Using 13C Labeled Compounds in NMR

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary: Bridging the Sensitivity Gap

Carbon-13 (

This guide details the strategic use of

Physics of Sensitivity & Inverse Detection

To maximize the utility of labeled compounds, one must understand the causality behind signal enhancement. The "brute force" approach of simply increasing scan counts is inefficient. The superior strategy involves manipulating spin physics via Inverse Detection .

The Gyromagnetic Conundrum

Sensitivity in NMR scales roughly with

-

H (Proton): High

-

C (Carbon): Low

The Solution: Magnetization Transfer (INEPT)

Instead of observing

-

Excitation: Magnetization starts on the sensitive

H nuclei. -

Transfer: Polarization is transferred to the attached

C via the large one-bond coupling ( -

Evolution: Chemical shift evolves on the

C. -

Back-Transfer & Detection: Magnetization is returned to

H for high-sensitivity detection.

Result: A theoretical sensitivity gain of

Figure 1: Comparison of Direct vs. Inverse Detection pathways. Inverse detection leverages the high gyromagnetic ratio of protons for excitation and detection, using Carbon only for chemical shift encoding.

Strategic Labeling Architectures

Choosing the right labeling pattern is a balance between information density and spectral complexity.

Table 1: Comparative Labeling Strategies

| Strategy | Composition | Primary Application | Pros | Cons |

| Uniform (U- | >98% | Backbone assignment, MFA | Maximum sensitivity; complete connectivity info. | Strong |

| Fractional (10-30%) | Random incorporation | Small molecule assignment, Solid-state NMR | Reduces | Lower sensitivity than U- |

| Site-Specific | Specific residues (e.g., [3- | Ligand binding, Mechanism of Action (MoA) | Clean spectra; unambiguous assignment. | High synthetic cost; limited structural information. |

| Methyl-Specific | High MW Proteins (>50kDa) | Methyl-TROSY effect allows observation of large complexes. | Requires specific precursors (e.g., |

The "Dilution" Principle

In U-

-

Solution: For structure elucidation, fractional labeling (e.g., growing bacteria on a mix of 10%

C-glucose / 90%

Experimental Protocol: Metabolic Flux Analysis (MFA)

Objective: Track the flow of glucose carbon atoms through the TCA cycle in cancer cells to determine metabolic bottlenecks.

Phase 1: Sample Preparation (Self-Validating System)

-

Validation Step: Ensure the cell media is glucose-free before adding the tracer to prevent isotopic dilution.

-

Cell Culture: Seed cells (

- -

Steady State: Incubate for 24-48 hours. Note: 5x doubling times are required to reach isotopic steady state for macromolecules; fewer for central metabolites.

-

Quenching: Rapidly wash cells with ice-cold saline (

C) to stop metabolism. -

Extraction: Add methanol/chloroform/water (1:1:1) to lyse cells. Phase separate by centrifugation.

-

Top Layer (Polar): Contains metabolites (Glucose, Lactate, Glutamate).

-

Bottom Layer (Non-polar): Lipids.

-

-

Lyophilization: Dry the polar fraction to remove solvents.

-

Reconstitution: Dissolve in 600

L D

Phase 2: NMR Acquisition

-

Pulse Sequence: 1D

C-HSQC or 1D Proton-Decoupled -

Parameter Criticality:

-

Relaxation Delay (d1): Must be

(typically 10-20s for carbonyls) for quantitative integration in direct -

Decoupling: Use adiabatic decoupling (e.g., CHIRP or WALTZ-16) to minimize sample heating in high-salt physiological buffers.

-

Phase 3: Data Interpretation

In MFA, the "isotopomer" distribution is key.[2] For example, Glutamate derived from the TCA cycle will show specific multiplets based on whether the Acetyl-CoA was labeled.

-

Singlet: Natural abundance background or unlabelled precursor.

-

Doublet/Triplet: Indicates intact carbon bonds transferred from the source, revealing pathway activity (e.g., glycolysis vs. pentose phosphate pathway).

Figure 2: End-to-end workflow for 13C-based Metabolic Flux Analysis (MFA), highlighting critical transition points from biological culture to analytical data.

Advanced Applications: Protein Dynamics & Connectivity

Beyond metabolism,

Backbone Assignment (Triple Resonance)

Using a U-

-

HNCA: Correlates Amide H/N with

(current and previous residue). -

HN(CO)CA: Correlates Amide H/N with

(previous residue only). -

Logic: By comparing these two spectra, one can "walk" down the protein backbone.

Direct Carbon Detection ( C-start)

For Intrinsically Disordered Proteins (IDPs), proton exchange with water can wipe out signals. Direct

References

-

Cambridge Isotope Laboratories. Isotope Labeling in Biomolecular NMR. Retrieved from

-

Wishart, D. S. (2019). NMR metabolomics: A look ahead. Journal of Magnetic Resonance. Retrieved from

-

Kay, L. E. (2005). NMR studies of protein structure and dynamics. Journal of Magnetic Resonance. Retrieved from

-

Bruker. TopSpin Acquisition Parameters for HSQC. Retrieved from

-

Szyperski, T. (1995).[2] Biosynthetically directed fractional 13C-labeling of protein fragments.[3] Journal of Biomolecular NMR. Retrieved from

Sources

Methodological & Application

Advanced Protocol: 13C NMR Spectroscopy with Sodium Acetate-2-13C

This guide outlines the advanced application of Sodium Acetate-2-13C (labeling at the methyl carbon) in 13C NMR spectroscopy. Unlike its C1-labeled counterpart (often used for perfusion or pH imaging due to long

Executive Summary & Technical Specifications

Sodium acetate-2-13C (

Chemical & NMR Specifications

| Parameter | Specification | Notes |

| IUPAC Name | Sodium [2-13C]acetate | |

| Chemical Shift ( | 24.0 - 26.0 ppm (Methyl) | Solvent dependent ( |

| Coupling ( | Requires proton decoupling (WALTZ-16 or GARP) for singlet observation. | |

| Coupling ( | Only observed if C1 is also labeled (e.g., [1,2-13C]acetate). | |

| 0.5 - 3.0 s (Liquid, non-degassed) | Significantly shorter than C1 due to efficient dipole-dipole relaxation with methyl protons. | |

| Solubility | Highly soluble in water/D2O | Saturation > 5 M; typical NMR conc. 10-100 mM. |

Application 1: Metabolic Flux Analysis (TCA Cycle Probing)

Mechanism of Action

The primary utility of [2-13C]acetate is its predictable incorporation into the glutamate pool via the TCA cycle. Unlike [1-13C]acetate, which labels the

Why this matters:

-

C4 Labeling (from C2-acetate): Indicates flux through Citrate Synthase (oxidative TCA).

-

Label Scrambling: In subsequent turns, the label spreads to C2 and C3 of glutamate, allowing calculation of "cycling ratios" (flux speed vs. pool size).

Pathway Visualization

The following diagram illustrates the atom-specific flow of the

Caption: Atom mapping of [2-13C]acetate. The methyl label (red) tracks exclusively to C4 of Glutamate in the first TCA turn, providing a distinct spectral signature from C1-labeled substrates.

Application 2: Hyperpolarized C MRI (DNP)

While [1-13C]pyruvate is the gold standard for DNP, [2-13C]acetate is emerging as a critical probe for lipogenesis and acetyl-CoA pool size .

The Challenge & Solution

The methyl carbon (C2) has a short

-

Solution: Use Sodium Acetate-2-13C, d3 (deuterated methyl group).

-

Mechanism: Deuteration removes the primary relaxation pathway (

dipole interaction), extending the

DNP Preparation Protocol

-

Sample: 3 M Sodium Acetate-2-13C (or d3) in

:Glycerol (1:1 v/v). -

Radical: 15 mM OX063 trityl radical.

-

Polarization: 1.4 K at 3.35 T (94 GHz microwave irradiation) for 60-90 minutes.

-

Dissolution: Rapid injection of hot buffer (Tris/EDTA, pH 7.4) to final conc of 80 mM.

Detailed Experimental Protocol: Liquid NMR (Metabolomics)

This protocol describes the extraction and quantification of [2-13C]acetate metabolites from cell culture.

Phase 1: Sample Preparation

-

Cell Culture: Incubate cells (e.g., cancer lines, cardiomyocytes) with medium containing 5-10 mM Sodium Acetate-2-13C for 24 hours.

-

Quenching: Wash cells rapidly with ice-cold saline; quench metabolism with cold methanol (-80°C).

-

Extraction:

-

Add Chloroform/Methanol/Water (2:2:1.8).

-

Vortex and centrifuge (3000 x g, 15 min, 4°C).

-

Collect the upper polar phase (contains Acetate, Glutamate, TCA intermediates).

-

-

Lyophilization: Freeze-dry the polar phase to remove solvents.

-

Reconstitution: Dissolve the dried pellet in 600

L-

Note: pH control is critical; chemical shifts of glutamate drift with pH.

-

Phase 2: NMR Acquisition Parameters

Set up the spectrometer (minimum 500 MHz recommended for sensitivity) with the following parameters to ensure quantitative accuracy.

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Bruker) / s2pul (Varian) | Standard 1D with proton decoupling. |

| Decoupling | WALTZ-16 or GARP | Essential to collapse the |

| Relaxation Delay (D1) | > 10 seconds | C2-acetate has short |

| Spectral Width | 250 ppm | Covers aliphatic (10-50 ppm) and carbonyl (170-190 ppm) regions. |

| Scans (NS) | 1024 - 4096 | |

| Temperature | 298 K (25°C) | Standardize to prevent chemical shift drift. |

Phase 3: Data Analysis & Validation

-

Referencing: Calibrate the TSP methyl peak to 0.00 ppm.

-

Target Peaks:

-

Acetate C2: ~24.0 ppm (Singlet).

-

Glutamate C4: ~34.2 ppm.

-

Glutamate C3: ~27.8 ppm (appears in later TCA turns).

-

Glutamine C4: ~31.7 ppm.

-

-

Flux Calculation:

-

Calculate the ratio of

/ Total Glutamate. -

High C4 enrichment confirms active Acetyl-CoA oxidation via Citrate Synthase.

-

Troubleshooting & Self-Validation

-

Issue: Broad Lines / Poor Shimming

-

Cause: High salt concentration from the extraction or buffer.

-

Fix: Use Shigemi tubes to reduce volume or dilute sample slightly. Ensure automatic shimming (TopShim) is tuned for high-salt samples.

-

-

Issue: "Missing" C2 Peak

-

Cause: Inefficient proton decoupling.

-

Check: Verify the decoupler offset (O2) is centered on the aliphatic proton region (~2-3 ppm) and power is sufficient.

-

-

Issue: Inconsistent Integration

-

Cause: Insufficient D1 (Relaxation delay).

-

Validation: Run an "Inversion Recovery" (

) experiment on a representative sample. Set D1 =

-

References

-

TCA Cycle Labeling Patterns

- Malloy, C. R., et al. "Analysis of isotopomers in [2-13C]acetate by 13C NMR spectroscopy." Journal of Biological Chemistry.

-

(Verified via NIH/PubMed).

-

Hyperpolarized Acetate Protocols

-

Chemical Shift Data

-

DNP Physics & Relaxation

Sources

Advanced Metabolic Flux Analysis: Tracing Acetyl-CoA Fates with Sodium Acetate-2-13C

Abstract & Introduction

While glucose and glutamine are the canonical fuels of cellular metabolism, acetate has emerged as a critical "alternative fuel," particularly in hypoxic tumors, lipogenic tissues (liver/adipose), and during metabolic stress.[1] The enzyme Acetyl-CoA Synthetase 2 (ACSS2) acts as the gatekeeper, converting cytosolic acetate into Acetyl-CoA.[2]

This application note details the use of Sodium acetate trihydrate-2-13C (labeled at the methyl carbon) for Metabolic Flux Analysis (MFA). Unlike [U-13C]Glucose, which labels Acetyl-CoA via glycolysis and PDH, [2-13C]Acetate allows for the direct interrogation of the cytosolic vs. mitochondrial Acetyl-CoA pools, De Novo Lipogenesis (DNL), and TCA cycle anaplerosis independent of glycolysis.

Why Sodium Acetate-2-13C?

-

Specificity: The 2-13C (methyl) label persists longer in the TCA cycle than the 1-13C (carboxyl) label, which is rapidly lost as

CO -

Lipid Tracing: It is the gold standard for measuring fatty acid synthesis rates because it directly feeds the cytosolic Acetyl-CoA pool required by Fatty Acid Synthase (FASN).

-

Histone Acetylation: It traces the metabolic-epigenetic axis, as ACSS2-derived Acetyl-CoA is a primary substrate for HATs (Histone Acetyltransferases).

Tracer Specifications & Atom Mapping

Chemical Profile[3][4]

-

Compound: Sodium acetate trihydrate-2-13C

-

Formula:

CH -

Molecular Weight: ~137.09 g/mol (Note: The trihydrate form is significantly heavier than the anhydrous form (~83 g/mol ). Calculation errors here are a common source of experimental failure. )

-

Purity:

99 atom % 13C.

Mechanistic Fate (Atom Mapping)

Understanding the position of the label is critical for interpreting Mass Isotopomer Distributions (MIDs).

-

Uptake: Acetate enters the cell and is converted to Acetyl-CoA by ACSS2 (cytosol) or ACSS1 (mitochondria).

-

Reaction:

CH

-

-

TCA Cycle Entry:

-

Acetyl-CoA (Methyl-13C) condenses with Oxaloacetate (OAA) to form Citrate.[3]

-

Result: The label incorporates into C4 of Citrate (and subsequently C4 of Glutamate ).

-

-

Fatty Acid Synthesis:

-

Acetyl-CoA is the primer and extender unit.

-

Result: The fatty acid chain will incorporate 13C at alternating carbons (the even-numbered carbons of the chain, assuming standard nomenclature starting from carboxyl end).

-

Visualization: Metabolic Pathway & Atom Transitions

The following diagram illustrates the flow of the 2-13C methyl group (indicated in red) through the metabolic network.

Caption: Metabolic fate of the 2-13C methyl group. Note that in the first turn of the TCA cycle, the labeled carbon is retained in Glutamate (C4), unlike 1-13C acetate which loses label as CO2.

Experimental Protocols

Pre-requisite: Media Preparation (Critical)

Standard FBS contains high levels of endogenous acetate (50–200

-

Requirement: You must use Dialyzed FBS (dFBS) for the labeling period.

-

Base Media: DMEM or RPMI lacking glucose/glutamine/pyruvate initially, then reconstituted to desired levels.

Protocol 1: Cell Culture Labeling Workflow

Objective: Label intracellular pools to isotopic steady state (TCA) or sufficient enrichment (Lipids).

-

Seeding: Seed cells in standard growth medium (with normal FBS) to ensure attachment and recovery. Allow 24 hours.

-

Acclimatization (Optional but Recommended): Switch to medium containing Dialyzed FBS (with unlabeled glucose/glutamine) 12–24 hours prior to tracing to remove endogenous acetate sources.

-

Tracer Preparation:

-

Calculate mass for Sodium Acetate Trihydrate (MW ~137.09).

-

Prepare a 1 M stock solution in sterile water. Filter sterilize (0.22

m). -

Target Concentration: 100

M to 1 mM. -

Note: 100

M is physiological; 1 mM drives flux but may induce pH changes or signaling effects.

-

-

Labeling Pulse:

-

Wash cells 2x with warm PBS.

-

Add warm tracing medium (DMEM + 10% dFBS + [2-13C]Acetate ).

-

Time Points:

-

TCA Cycle/Amino Acids: 2 – 4 hours (Rapid turnover).

-

Fatty Acids/Lipids: 24 – 48 hours (Slow turnover).

-

-

-

Quenching:

-

Rapidly aspirate media.

-

Metabolites: Wash 1x with ice-cold saline (0.9% NaCl). Do not use PBS (phosphate interferes with some MS modes).

-

Lipids: Wash 1x with ice-cold PBS.

-

Protocol 2: Metabolite Extraction (Dual Phase)

This method extracts polar metabolites (TCA) and non-polar lipids simultaneously.

-

Lysis: Add 500

L of Ice-Cold Methanol/Water (80:20) containing internal standards (e.g., Norvaline for polar, C17:0 for lipids) directly to the plate. -

Scraping: Scrape cells on dry ice. Transfer suspension to a pre-chilled Eppendorf tube.

-

Vortex & Sonication: Vortex 1 min. Sonicate 5 min in ice bath to disrupt membranes.

-

Chloroform Addition: Add 200

L ice-cold Chloroform. Vortex vigorously for 30 sec. -

Phase Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Top Layer (Aqueous): Contains Citrate, Glutamate, Acetyl-CoA.

Transfer to new tube, dry under Nitrogen flow, derivatize for GC-MS or reconstitute for LC-MS. -

Bottom Layer (Organic): Contains Palmitate, Stearate, Cholesterol.

Transfer to glass vial, dry under Nitrogen, derivatize (FAMEs) for GC-MS.

-

Data Analysis & Interpretation

Expected Mass Isotopomer Distributions (MIDs)

When analyzing data, look for these specific shifts in mass (M+X).

| Metabolite | Target Ion (GC-MS TBDMS) | Primary Isotopomer | Interpretation |

| Citrate | [M-57]+ | M+1, M+2 | M+1 indicates entry of one Acetyl-CoA unit (first turn). M+2 indicates multiple turns or reductive carboxylation. |

| Glutamate | [M-57]+ | M+1 | Derived from |

| Palmitate | [M-15]+ (FAME) | M+2, M+4, ... M+16 | Lipogenesis adds C2 units. You will see a distribution of even-numbered isotopologues. |

| Acetyl-CoA | LC-MS Parent | M+1 | Direct measurement of the precursor pool enrichment. Essential for calculating fractional synthesis rate (FSR). |

Calculation: Fractional Contribution

To determine how much of the lipid pool comes from your tracer (DNL), use the equation for precursor-product labeling:

Where

Workflow Visualization

Caption: Step-by-step experimental workflow ensuring isotopic integrity.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| Low Enrichment (<5%) | Endogenous acetate competition. | Ensure Dialyzed FBS is used. Check if cells are hypoxic (increases endogenous acetate production). |

| Inconsistent Lipid Labeling | Insufficient labeling time. | DNL is slow. Extend labeling to 48h or refresh media every 24h to maintain tracer concentration. |

| M+0 Dominance | Tracer dilution or low ACSS2 activity. | Verify ACSS2 expression in your cell line.[1] Some cells (e.g., certain glioblastomas) are "acetate addicted," others are not. |

| Unexpected M+2 in Glutamate | Pyruvate Carboxylase (PC) activity? | Unlikely with Acetate tracer. This usually indicates multiple turns of the TCA cycle (re-entry of labeled OAA). Reduce labeling time to measure initial flux. |

References

-

Comerford, S. A., et al. (2014). Acetate dependence of tumors.[1][2][4] Cell, 159(7), 1591-1602. Link

-

Schug, Z. T., et al. (2015).[5] Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress.[1][2] Cancer Cell, 27(1), 57-71. Link

-

Mashimo, T., et al. (2014). Acetate is a bioenergetic substrate for human glioblastoma and brain metastases. Cell, 159(7), 1603-1614. Link

-

Bulusu, V., et al. (2017).[2] Acetate Recapturing by Nuclear Acetyl-CoA Synthetase 2 Prevents Loss of Histone Acetylation during Oxygen and Serum Limitation. Cell Reports, 18(3), 647-658. Link

-

Metallo, C. M., et al. (2012). Tracing metabolic flux with stable isotopes.[2][6][7][8][9][10][11] Current Opinion in Biotechnology, 23(1), 82-88. Link

Sources

- 1. Acetyl-CoA Synthetase 2 Promotes Acetate Utilization and Maintains Cancer Cell Growth under Metabolic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetate Recapturing by Nuclear Acetyl-CoA Synthetase 2 Prevents Loss of Histone Acetylation during Oxygen and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. tno-pharma.com [tno-pharma.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Assay of the 13C and 2H mass isotopomer distribution of phosphoenolpyruvate by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Illuminating Cellular Energetics: In Vivo Applications of Sodium Acetate Trihydrate-2-¹³C

Introduction: Tracing the Fate of Acetate in Living Systems

In the intricate landscape of metabolic research, the ability to non-invasively track the flux of substrates through key biochemical pathways in a living organism is paramount. Sodium acetate trihydrate-2-¹³C has emerged as a powerful and selective probe for interrogating cellular energy metabolism, particularly within the central nervous system and the heart. This stable isotope-labeled compound serves as a precursor for acetyl-CoA, a central hub in cellular metabolism, allowing researchers to dynamically monitor the activity of the tricarboxylic acid (TCA) cycle and associated pathways using ¹³C Magnetic Resonance Spectroscopy (MRS).[1][2]

The strategic placement of the ¹³C label at the second carbon position of acetate provides a unique spectral signature that, upon metabolic conversion, allows for the precise tracking of its incorporation into downstream metabolites such as glutamate, glutamine, and GABA.[3][4] A key advantage of using acetate as a tracer lies in its preferential uptake and metabolism by specific cell types, most notably astrocytes in the brain.[5] This cellular specificity enables the deconvolution of metabolic activities within complex, heterogeneous tissues, offering insights into metabolic compartmentation that are not readily achievable with more ubiquitously metabolized substrates like glucose.[4]

This comprehensive guide provides an in-depth exploration of the in vivo applications of Sodium acetate trihydrate-2-¹³C, complete with detailed protocols and theoretical underpinnings to empower researchers in their quest to unravel the complexities of cellular bioenergetics.

Core Applications in In Vivo Metabolic Research

The versatility of Sodium acetate trihydrate-2-¹³C lends itself to a range of in vivo applications, primarily centered around ¹³C MRS.

Quantifying Astrocytic TCA Cycle Flux

A primary application of [2-¹³C]acetate is the quantitative assessment of the astrocytic TCA cycle rate.[6] Following administration, [2-¹³C]acetate is taken up by astrocytes and converted to [2-¹³C]acetyl-CoA. This labeled acetyl-CoA then enters the TCA cycle, leading to the incorporation of the ¹³C label into various cycle intermediates and associated amino acids.[6] By monitoring the rate of ¹³C enrichment in glutamate and glutamine pools, researchers can mathematically model and calculate the flux through the astrocytic TCA cycle.[7]

Elucidating Neurotransmitter Cycling

The glutamate-glutamine cycle is a critical process in neurotransmission, whereby glutamate released by neurons is taken up by astrocytes, converted to glutamine, and then shuttled back to neurons to replenish the neurotransmitter pool.[8] [2-¹³C]acetate provides a unique window into this cycle. The ¹³C label from astrocytic metabolism is incorporated into glutamine, which is then transferred to neurons. Subsequent neuronal metabolism leads to the appearance of the label in the neuronal glutamate and GABA pools.[5] The differential labeling kinetics of glutamine and glutamate serve as a robust measure of the rate of neurotransmitter cycling.[6]

Investigating Metabolic Compartmentation

The brain exhibits a high degree of metabolic compartmentation between neurons and glial cells.[3][4] Due to the selective transport of acetate into astrocytes, [2-¹³C]acetate serves as an ideal tool to dissect the distinct metabolic roles of these two cell populations.[5] In contrast, substrates like glucose are metabolized by both cell types. By comparing the labeling patterns from [¹³C]glucose and [¹³C]acetate experiments, researchers can gain a more complete picture of the metabolic interplay between neurons and astrocytes in both healthy and diseased states.[4]

Assessing Cardiac Metabolism

Beyond the brain, [2-¹³C]acetate is also utilized to study cardiac energy metabolism. The heart has a remarkable ability to adapt its substrate utilization based on physiological demands, a property known as metabolic flexibility.[9] [2-¹³C]acetate can be used to probe TCA cycle activity in cardiomyocytes, providing insights into substrate preference and mitochondrial function in the heart.[10][11]

Experimental Protocols

The following protocols provide a generalized framework for conducting in vivo metabolic studies using Sodium acetate trihydrate-2-¹³C in rodent models. Adaptation of these protocols for specific research questions and animal models is encouraged.

Protocol 1: In Vivo ¹³C MRS of Rodent Brain Metabolism

Objective: To measure astrocytic TCA cycle flux and glutamate-glutamine cycling in the rodent brain.

Materials:

-

Sodium acetate trihydrate-2-¹³C (≥99% isotopic purity)

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Animal monitoring equipment (respiration, temperature)

-

High-field MRI/MRS scanner equipped for ¹³C detection

-

¹H/¹³C dual-tuned radiofrequency (RF) coil

Procedure:

-

Animal Preparation:

-

Fast the animal overnight to ensure a stable metabolic baseline.[12]

-

Anesthetize the animal using isoflurane (or other suitable anesthetic) and secure it in a stereotaxic frame compatible with the MRI scanner.

-

Maintain the animal's body temperature at 37°C using a circulating water bath or forced air heater.

-

Monitor physiological parameters (respiration rate, heart rate) throughout the experiment.

-

-

Tracer Preparation and Administration:

-

Prepare a sterile solution of Sodium acetate trihydrate-2-¹³C in saline. The concentration will depend on the desired infusion rate and animal weight. A typical concentration is around 0.9 M.[12]

-

Administer the tracer via intravenous infusion (e.g., tail vein catheter). A common infusion schedule involves a bolus followed by a constant infusion to achieve and maintain a steady-state concentration of the tracer in the blood.[6] For example, a final infusion rate of 0.25 mmol/kg/min has been used in rats.[6]

-

-

¹³C MRS Data Acquisition:

-

Position the animal within the MRI scanner, ensuring the region of interest (e.g., cortex) is centered within the sensitive volume of the RF coil.

-

Acquire localized ¹³C MRS spectra from the region of interest. This can be achieved using localization techniques such as ISIS (Image-Selected In Vivo Spectroscopy).[7]

-

Continuously acquire spectra throughout the infusion period to capture the dynamic incorporation of the ¹³C label into metabolites.

-

Use proton decoupling to improve spectral resolution and signal-to-noise ratio.[13]

-

-

Data Analysis:

-

Process the acquired MRS data (e.g., Fourier transformation, phasing, baseline correction).

-

Identify and quantify the resonance peaks corresponding to the C4 of glutamate and glutamine.

-

Plot the time course of ¹³C enrichment for each metabolite.

-

Apply a metabolic model to the dynamic data to calculate the rates of the astrocytic TCA cycle and the glutamate-glutamine cycle.[6][7]

-

Workflow for In Vivo ¹³C MRS Metabolic Study

Caption: Generalized workflow for in vivo ¹³C MRS studies using labeled substrates.

Data Presentation and Interpretation

The primary output of these experiments is the time-resolved concentration of ¹³C-labeled metabolites. This data is then used to derive metabolic fluxes.

Table 1: Representative Parameters for In Vivo ¹³C MRS in Rats

| Parameter | Typical Value | Reference |

| Animal Model | Male Sprague-Dawley Rat | [6] |

| Anesthesia | Isoflurane | [14] |

| Tracer | Sodium acetate trihydrate-2-¹³C | [6] |

| Infusion Rate | 0.25 mmol/kg/min | [6] |

| Magnetic Field Strength | 7.05 T or higher | [6] |

| Localization Sequence | ISIS | [7] |

| Key Metabolites | Glutamate-C4, Glutamine-C4 | [6] |

Metabolic Pathway of [2-¹³C]Acetate in Astrocytes

The journey of the ¹³C label from acetate to key neurotransmitters is depicted in the following pathway diagram.

Caption: Simplified metabolic fate of [2-¹³C]acetate in astrocytes.

Trustworthiness and Self-Validation

To ensure the scientific rigor of in vivo studies using Sodium acetate trihydrate-2-¹³C, several validation steps are crucial:

-

Steady-State Verification: It is essential to confirm that a steady state of ¹³C enrichment in the plasma and tissue has been reached during the infusion. This can be verified by periodic blood sampling and analysis.[6]

-

Metabolic Modeling: The use of well-established and validated metabolic models is critical for the accurate calculation of metabolic fluxes. The model should account for all relevant metabolic pathways and compartments.[7]

-

Control Experiments: Performing control experiments with unlabeled acetate or under different physiological conditions (e.g., anesthesia levels) can help validate the observed metabolic changes.

-

Reproducibility: Ensuring the reproducibility of the results across multiple subjects is fundamental to the validity of the findings.

Conclusion

Sodium acetate trihydrate-2-¹³C is an invaluable tool for the in vivo investigation of cellular metabolism. Its ability to selectively probe astrocytic metabolism has significantly advanced our understanding of brain energy metabolism and neurotransmission. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute robust in vivo metabolic studies, ultimately contributing to a deeper understanding of health and disease.

References

-

Deelchand, D. K., et al. (2009). Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR. Journal of Cerebral Blood Flow & Metabolism, 29(11), 1845-1855. [Link]

-

Lebon, V., et al. (2002). Measurement of the Astrocytic TCA Cycle Flux in Humans Using 13C Labeled Acetate. Proceedings of the International Society for Magnetic Resonance in Medicine, 10, 57. [Link]

-

Jeffrey, F. M., et al. (1995). TCA cycle kinetics in the rat heart by analysis of (13)C isotopomers using indirect (1)H. American Journal of Physiology-Heart and Circulatory Physiology, 268(3), H1079-H1090. [Link]

-

Jeffrey, F. M., et al. (1995). TCA cycle kinetics in the rat heart by analysis of13C isotopomers using indirect1H[13C] detection. American Journal of Physiology-Heart and Circulatory Physiology, 268(3), H1079-H1090. [Link]

-

Cerdán, S., et al. (1990). Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR. Journal of Neurochemistry, 55(2), 449-455. [Link]

-

Chen, W., et al. (2011). Spectral editing for in vivo 13C magnetic resonance spectroscopy. NMR in Biomedicine, 24(10), 1279-1285. [Link]

-

Xiang, Y., & Shen, J. (2011). Simultaneous detection of metabolism of different substrates in the carboxylic/amide region using in vivo 13C MRS. Proceedings of the International Society for Magnetic Resonance in Medicine, 19, 411. [Link]

-

Rothman, D. L., et al. (2003). 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans. NMR in Biomedicine, 16(6-7), 330-341. [Link]

-

Blüml, S., & Pan, C. (2003). Clinical experience with 13C MRS in vivo. Magnetic Resonance Materials in Physics, Biology and Medicine, 16(4-5), 219-227. [Link]

-

Tiwari, V., et al. (2013). Depiction of 13C labeling of cerebral metabolites from labeled glucose and acetate. ResearchGate. [Link]

-

Rider, O. J., et al. (2021). Probing Human Heart TCA Cycle Metabolism and Response to Glucose Load using Hyperpolarized [2-13C]Pyruvate MR Spectroscopy. Circulation Research, 128(7), e71-e82. [Link]

-

Cerdán, S., et al. (1990). Cerebral metabolism of acetate and glucose studied by 13C-n.m.r. spectroscopy. A technique for investigating metabolic compartmentation in the brain. Biochemical Journal, 266(1), 133-139. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cerebral metabolism of acetate and glucose studied by 13C-n.m.r. spectroscopy. A technique for investigating metabolic compartmentation in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing Human Heart TCA Cycle Metabolism and Response to Glucose Load using Hyperpolarized [2-13C]Pyruvate MR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TCA cycle kinetics in the rat heart by analysis of (13)C isotopomers using indirect (1)H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Spectral editing for in vivo 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mriquestions.com [mriquestions.com]

- 14. cds.ismrm.org [cds.ismrm.org]

Application Notes and Protocols: Real-Time Metabolic Imaging with Hyperpolarized Sodium Acetate Trihydrate-2-13C MRI

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Cellular Metabolism with Hyperpolarized Acetate

Magnetic Resonance Imaging (MRI) has traditionally excelled at providing exquisite anatomical detail. However, its inherent low sensitivity has limited its ability to probe dynamic molecular processes in real-time. The advent of hyperpolarization, a technique that dramatically boosts the MRI signal of specific molecules by over 10,000-fold, has shattered this limitation.[1][2] This breakthrough enables a new frontier in medical imaging: the non-invasive, real-time visualization of cellular metabolism.[3]

Among the suite of hyperpolarizable metabolic probes, 13C-labeled acetate has emerged as a powerful tool for investigating cellular energy and biosynthetic pathways. Acetate is a short-chain fatty acid that is readily taken up by cells and converted to acetyl-CoA, a central hub in metabolism. This application note provides a comprehensive guide to the use of Sodium acetate trihydrate-2-13C as a hyperpolarized agent for metabolic MRI. We will delve into the scientific rationale, detailed experimental protocols, and data interpretation, empowering researchers to leverage this technology for deeper insights into disease and therapeutic response.

Unlike the more commonly used [1-13C]pyruvate, which primarily tracks glycolytic flux, hyperpolarized [2-13C]acetate offers a unique window into the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[4][5] This makes it an invaluable probe for studying diseases characterized by altered oxidative metabolism and lipid biosynthesis, such as cancer, neurodegenerative disorders, and cardiovascular disease.

Scientific Rationale: Why [2-13C]Acetate?

The choice of the 13C label position on the acetate molecule is critical as it dictates which metabolic pathways can be visualized.

-

[1-13C]acetate : The label on the carboxyl carbon is lost as 13CO2 early in the TCA cycle. While its conversion to acetyl-CoA can be observed, it provides limited information about downstream TCA cycle activity.

-

[2-13C]acetate : When acetate is labeled at the methyl carbon (C2), the 13C isotope is retained as it flows through the TCA cycle. This allows for the detection of downstream metabolites such as [5-13C]glutamate and [5-13C]glutamine, providing a direct measure of TCA cycle flux.[6]

This distinction is crucial for several research applications:

-

Neuro-oncology : In the brain, acetate is preferentially taken up by astrocytes and metabolized.[6] Tracking the conversion of hyperpolarized [2-13C]acetate to [5-13C]glutamate can therefore provide insights into astrocytic metabolism, which is often altered in gliomas.[5]

-

Cancer Metabolism : Many cancers exhibit a reprogrammed metabolism, relying on acetate as a building block for fatty acid synthesis to support rapid cell proliferation.[5] Hyperpolarized [2-13C]acetate can be used to non-invasively assess this pathway.

-

Cardiovascular Disease : The heart utilizes acetate for oxidative metabolism. Alterations in acetate metabolism can be indicative of ischemia or heart failure.

Experimental Workflow Overview

The successful application of hyperpolarized Sodium acetate trihydrate-2-13C MRI involves a multi-step process, from sample preparation to data analysis. Each step is critical for maximizing the hyperpolarized signal and obtaining meaningful metabolic data.

Caption: Experimental workflow for hyperpolarized [2-13C]acetate MRI.

Detailed Protocols

Protocol 1: Sample Formulation for Dynamic Nuclear Polarization (DNP)

Objective: To prepare a vitrified (glassy) sample of Sodium acetate trihydrate-2-13C suitable for efficient hyperpolarization.

Causality: The DNP process requires the sample to be in a solid, amorphous state at cryogenic temperatures. This is achieved by dissolving the 13C-labeled substrate and a stable radical in a "glassing" agent that prevents crystallization upon cooling. The stable radical provides the source of high electron spin polarization that is transferred to the 13C nuclei.

Materials:

-

Sodium acetate trihydrate-2-13C

-

Stable radical (e.g., Trityl OX063 or 4-oxo-TEMPO)

-

Glassing agent (e.g., a mixture of glycerol and water, or DMSO and water)

-

Cryovials

Procedure:

-

Prepare the Glassing Solution:

-

For a glycerol/water matrix, prepare a 1:1 (v/v) solution of glycerol and deionized water.

-

For a DMSO/water matrix, prepare a 1:1 (v/v) solution of deuterated DMSO-d6 and deionized water. The use of deuterated solvents can sometimes improve polarization efficiency.

-

-

Dissolve the Radical: Add the stable radical to the glassing solution to achieve a final concentration of approximately 15 mM. For example, for Trityl OX063, this would be ~11.4 mg/mL. Vortex thoroughly until the radical is completely dissolved.

-

Dissolve the Acetate: Add the Sodium acetate trihydrate-2-13C to the radical-containing glassing solution to the desired final concentration (typically in the range of 2-4 M).

-

Aliquot: Dispense the final formulation into cryovials in the appropriate volume for your polarizer (typically 25-50 µL).

-

Flash Freeze: Immediately flash-freeze the cryovials in liquid nitrogen to promote vitrification and prevent crystallization.

-

Storage: Store the frozen samples at or below -80°C until ready for use in the polarizer.

Field-Proven Insights:

-

Choice of Radical: Trityl OX063 generally provides higher polarization for 13C nuclei compared to TEMPO-based radicals. However, 4-oxo-TEMPO can be advantageous in some situations. Studies have shown that with 4-oxo-TEMPO, the carbonyl 13C spins in acetate polarize about twice as efficiently as the methyl 13C spins.[7]

-

Concentration: The optimal concentrations of acetate and radical may need to be empirically determined for your specific setup. Higher concentrations of acetate can lead to a stronger signal, but may also affect the glassing properties of the sample.

-

Handling Trihydrate: Sodium acetate trihydrate contains water of crystallization. When calculating concentrations, be sure to use the molecular weight of the trihydrate form (C2H3NaO2 · 3H2O). The presence of this water may influence the optimal ratio of the glassing agents.

Protocol 2: Hyperpolarization and Dissolution

Objective: To hyperpolarize the [2-13C]acetate sample and rapidly dissolve it to create an injectable solution.

Causality: The DNP process involves irradiating the sample with microwaves at a specific frequency in a high magnetic field (~3-7 T) and low temperature (~1.2-1.4 K).[8] This transfers the high polarization of the electron spins of the radical to the 13C nuclei. The hyperpolarized state is short-lived in the solid state and must be rapidly dissolved in a heated, buffered aqueous solution to be used for in vivo studies.

Equipment:

-

Dynamic Nuclear Polarizer (e.g., GE SPINlab, Oxford Instruments HyperSense)

-

Dissolution medium (e.g., sterile water for injection with a buffer such as phosphate or Tris, and a chelating agent like EDTA)

Procedure:

-

Loading: Load the frozen sample cryovial into the polarizer.

-

Polarization: Initiate the automated polarization process according to the manufacturer's instructions. This typically involves cooling the sample to ~1.2 K and irradiating it with microwaves for 1-3 hours.

-

Dissolution: Once the polarization has reached a plateau, trigger the automated dissolution process. A bolus of superheated, pressurized dissolution medium is rapidly injected into the cryovial, dissolving the frozen sample.

-

Collection: The hyperpolarized [2-13C]acetate solution is automatically transferred to a collection vessel. The final solution should be sterile, at a physiological pH (~7.4), and body temperature.

Self-Validating System (Quality Control):

Immediately after dissolution, it is crucial to perform quality control checks on the hyperpolarized solution before injection.

| Parameter | Method | Typical Value | Rationale |

| Polarization Level | Small-bore NMR spectrometer | >10% | Ensures sufficient signal enhancement for imaging. |

| Concentration | NMR or UV-Vis spectroscopy | 80-100 mM | Must be known for accurate dose calculation. |

| pH | pH meter | 7.2 - 7.6 | Essential for physiological compatibility. |

| Temperature | Thermocouple | 37 ± 2 °C | Prevents thermal shock upon injection. |

| Sterility & Endotoxins | Standard assays | Pass | Required for in vivo use. |

Protocol 3: In Vivo MRI/MRS Data Acquisition

Objective: To acquire dynamic 13C MRI or MRS data to track the metabolic conversion of hyperpolarized [2-13C]acetate.

Causality: The hyperpolarized signal decays with a time constant T1 (longitudinal relaxation time). Therefore, rapid imaging sequences are required to capture the arrival of the [2-13C]acetate and the appearance of its downstream metabolites before the signal decays.

Equipment:

-

MRI scanner (1.5T, 3T, or higher) equipped with a broadband multinuclear spectroscopy package.

-

Dual-tuned 1H/13C radiofrequency coil.

Procedure:

-

Animal/Patient Preparation: Position the subject in the MRI scanner. Ensure proper physiological monitoring (respiration, heart rate, temperature).

-

Anatomical Imaging: Acquire high-resolution 1H anatomical images (e.g., T1-weighted, T2-weighted) to localize the region of interest.

-

Injection: Inject the hyperpolarized Sodium acetate trihydrate-2-13C solution as a bolus via a pre-placed intravenous catheter. The injection volume and rate will depend on the subject's weight and the specific study design.

-

Dynamic 13C Acquisition: Start the dynamic 13C MRI/MRS acquisition sequence immediately at the beginning of the injection.

-

MRS: For non-localized spectroscopy, a simple pulse-acquire sequence with a low flip angle (e.g., 10-15°) and a short repetition time (TR) of 1-2 seconds can be used.

-

MRI: For metabolic imaging, fast sequences such as IDEAL-spiral CSI, EPI, or spiral acquisitions are typically used to acquire both spatial and spectral information.

-

-

Data Processing: The acquired data will be a time-series of 13C spectra or images. Process the data to generate maps of the distribution of [2-13C]acetate and its metabolic products over time.

Field-Proven Insights:

-

T1 Relaxation: The T1 of the methyl carbon of acetate is shorter than that of the carboxyl carbon. This means the hyperpolarized signal from [2-13C]acetate will decay faster than that from [1-13C]acetate. This necessitates very rapid imaging and injection protocols.

-

Flip Angle: The choice of flip angle is a trade-off between signal-to-noise ratio (SNR) and preserving the hyperpolarized magnetization for subsequent time points. A variable flip angle scheme can be employed to optimize this trade-off.

-

Data Analysis: The most common analysis involves calculating the ratio of the downstream metabolite signal (e.g., glutamate) to the substrate signal (acetate). This ratio can be calculated from the integrated peak areas in the spectra or on a voxel-by-voxel basis in the images to create metabolic maps.

Metabolic Pathway and Data Interpretation

The primary metabolic fate of [2-13C]acetate is its conversion to [2-13C]acetyl-CoA, which then enters the TCA cycle. The 13C label is subsequently incorporated into various TCA cycle intermediates.

Caption: Metabolic fate of hyperpolarized [2-13C]acetate.

An increase in the ratio of [5-13C]glutamate to [2-13C]acetate in a specific region indicates higher TCA cycle activity in that area. This can be used to differentiate tissues with different metabolic phenotypes, for example, identifying aggressive tumors with high metabolic rates.

Conclusion

Hyperpolarized Sodium acetate trihydrate-2-13C MRI is a powerful technique for the real-time, non-invasive assessment of oxidative metabolism. By providing a direct window into the TCA cycle, it offers unique insights that are complementary to other metabolic imaging probes. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers seeking to implement this cutting-edge technology. Careful attention to sample preparation, quality control, and data acquisition will enable the robust and reproducible measurement of cellular metabolism, paving the way for new discoveries in basic science and clinical research.

References

-

Deelchand, D. K., et al. (2015). In vivo 1H-[13C]-NMR spectroscopy of cerebral acetate transport and metabolism in the rat brain. Journal of Cerebral Blood Flow & Metabolism, 35(1), 133-139. [Link]

-

Cerdán, S., et al. (1990). Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR. Journal of Neurochemistry, 55(2), 449-457. [Link]

-

Chen, H. Y., et al. (2011). Use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo in the normal rat. Molecular Imaging and Biology, 13(5), 847-856. [Link]

-

Chen, H. Y., et al. (2022). Developing a Method to Estimate the Downstream Metabolite Signals from Hyperpolarized [1-13C]Pyruvate. Applied Sciences, 12(15), 7434. [Link]

-

Keshari, K. R., et al. (2013). Hyperpolarized 13C magnetic resonance spectroscopic imaging of pyruvate metabolism in murine breast cancer models of different metastatic potential. Molecular Cancer, 12, 112. [Link]

-

Zhan, K., et al. (2019). Over 50 % 1H and 13C Polarization for Generating Hyperpolarized Metabolites—A para‐Hydrogen Approach. Angewandte Chemie International Edition, 58(40), 14149-14153. [Link]

-

Jaworska, J. M., et al. (2020). The metabolic fate of acetate in cancer. Nature Reviews Cancer, 20(11), 619-631. [Link]

-

Gyesi, J. (2023, December 13). Real-Time Metabolic Profiling of Hyperpolarized Pyruvate-to-Lactate Conversion in Leukemia Cells using SABRE. YouTube. [Link]

-

Park, J. M., et al. (2018). Hyperpolarized 13C MRI: State of the art and future directions. Radiology, 286(2), 388-403. [Link]

-

Capozzi, A., et al. (2017). Influence of 13C isotopic labeling location on dynamic nuclear polarization of acetate. The Journal of Physical Chemistry A, 121(17), 3249-3255. [Link]

-

Park, I., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism. Magnetic Resonance in Medicine, 82(4), 1269-1278. [Link]

-

Dey, A., et al. (2022). Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples. Magnetic Resonance, 3(2), 143-157. [Link]

-

Dey, A., et al. (2022). Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples. Magnetic Resonance, 3(2), 143-157. [Link]

-

Boateng, K., et al. (2018). Dynamic nuclear polarization of carbonyl and methyl 13C spins of acetate using 4-oxo-TEMPO free radical. The Journal of Chemical Physics, 149(5), 054201. [Link]

-

Harris, T. (2013). Examples of 13 C T 1 Relaxation Times Measured Us- ing Hyperpolarized Compounds. ResearchGate. [Link]

-

Shchepin, R. V., et al. (2014). Sub-second proton imaging of 13C hyperpolarized contrast agents in water. Journal of the American Chemical Society, 136(36), 12711-12717. [Link]

-

Dzien, P., et al. (2021). pH Dependence of T2 for Hyperpolarizable 13C-Labelled Small Molecules Enables Spatially Resolved pH Measurement by Magnetic Resonance Imaging. Molecules, 26(7), 2021. [Link]

-

Roy, I. G., et al. (2021). Pulse sequence and sample formulation optimization for dipolar order mediated 1H-13C cross-polarization under dissolution-DNP conditions. Physical Chemistry Chemical Physics, 23(14), 8682-8693. [Link]

-

Bornet, A., et al. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease, 11(5), 146. [Link]

-

Laustsen, C., et al. (2017). Hyperpolarized [1-13C]-acetate renal metabolic clearance rate mapping. Tomography, 3(4), 213-220. [Link]

-

Le, Page, D., et al. (2019). Production of highly polarized [1-13C]acetate by rapid decarboxylation of [2-13C]pyruvate: application to hyperpolarized cardiac spectroscopy and imaging. Magnetic Resonance in Medicine, 82(2), 543-552. [Link]

-

Park, J. M., et al. (2018). Hyperpolarized 13C MRI: State of the art and future directions. Radiology, 286(2), 388-403. [Link]

-

Ma, E. H., et al. (2023). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells. Science Immunology, 8(84), eabq7553. [Link]

-

Grant, A. (2012, March 17). Hyperpolarized Carbon 13 MRI for Imaging of Metabolism and Perfusion. YouTube. [Link]

-

Itin, B., & Sergeyev, I. V. (2018). Strategies for Efficient Sample Preparation for Dynamic Nuclear Polarization Solid-State NMR of Biological Macromolecules. Methods in Molecular Biology, 1688, 133-154. [Link]

-

Ma, E. H., et al. (2023). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. bioRxiv. [Link]

-

Comment, A., et al. (2012). 13C signal decay of hyperpolarized sodium [1-13C]acetate with different concentrations of vitamin C. Contrast Media & Molecular Imaging, 7(2), 239-244. [Link]

-

Chen, W., et al. (2011). In vivo Dynamic Cardiac Magnetic Resonance Spectroscopy with hyperpolarized [2-13C] pyruvate in pigs. ISMRM 19th Scientific Meeting. [Link]

-

Iali, W., et al. (2019). Biomedical applications of the dynamic nuclear polarization and parahydrogen induced polarization techniques for hyperpolarized 13C molecular magnetic resonance imaging. Magnetic Resonance in Medical Sciences, 18(4), 239-252. [Link]

-

Ma, E. H., et al. (2023). 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells. ResearchGate. [Link]

Sources

- 1. mriquestions.com [mriquestions.com]

- 2. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolic fate of acetate in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. figshare.com [figshare.com]

Troubleshooting & Optimization

How to improve signal-to-noise in 13C NMR with labeled acetate

Welcome to the 13C NMR Technical Support Center .

As a Senior Application Scientist, I understand that working with labeled acetate (e.g., [1-13C], [2-13C], or [U-13C] acetate) presents a unique paradox. While the isotopic enrichment theoretically boosts sensitivity by ~100x over natural abundance, the biological concentrations in metabolic flux analysis (MFA) or biosynthetic studies are often so low (micromolar range) that you still hit the "noise floor."

This guide is structured to move you beyond basic "more scans" approaches. We will systematically optimize your sample chemistry, acquisition physics, and processing logic.

Module 1: Sample Chemistry Optimization

The most effective S/N improvements happen before the sample enters the magnet.

The "Concentration King" & Shigemi Tubes

If your sample is mass-limited (e.g., metabolite extract from cell culture), dissolving it in a standard 500

-

The Fix: Use Shigemi tubes (susceptibility-matched microcells).

-

Mechanism: They confine the sample to the active coil volume (~150-200

L) without introducing susceptibility gradients (line broadening). -

Result: effectively increases molar concentration by 2.5x, yielding a ~6.25x reduction in experiment time (since

).

The Relaxation Agent Protocol ( )

This is the single most critical chemical modification for quantitative 13C NMR.

-

The Problem: Carbonyl carbons (like C1 of acetate) have very long longitudinal relaxation times (

s). To integrate quantitatively, you typically need a relaxation delay ( -

The Solution: Add Chromium(III) acetylacetonate (

).[1][2][3] -

Mechanism: The paramagnetic electron spin of Cr(III) facilitates non-radiative relaxation of nearby 13C nuclei, reducing

to < 2 seconds.

Standard Operating Procedure (SOP) for Relaxation Enhancement:

| Step | Action | Technical Rationale |

| 1 | Prepare a 100 mM Stock Solution of | Solid |

| 2 | Add 5 | Target concentration is 1-3 mM. >5 mM causes line broadening ( |

| 3 | Vortex thoroughly. | Paramagnetic effects depend on molecular collision; homogeneity is vital. |

| 4 | Reduce | Since |